molecular formula C22H16N2OS B12572788 Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone CAS No. 192379-34-3

Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone

Cat. No.: B12572788
CAS No.: 192379-34-3
M. Wt: 356.4 g/mol
InChI Key: LLOIPRGTWHMJMB-UHFFFAOYSA-N
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Description

Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone typically involves the condensation of appropriate thioamides with α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes further cyclization to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiazole derivatives.

Scientific Research Applications

Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

192379-34-3

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

phenyl-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C22H16N2OS/c25-21(17-10-4-1-5-11-17)20-16-26-22(23-18-12-6-2-7-13-18)24(20)19-14-8-3-9-15-19/h1-16H

InChI Key

LLOIPRGTWHMJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

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